

# Application Note: Spectrophotometric Determination of Disperse Red 50 Concentration

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## Compound of Interest

Compound Name: Disperse red 50

Cat. No.: B085672

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## Introduction

**Disperse Red 50** (C.I. 11226) is a monoazo dye used in the textile industry for dyeing polyester and acetate fibers.[1] Its chemical formula is  $C_{17}H_{16}ClN_5O_2$  and it has a molecular weight of 357.79 g/mol.[2][3] Monitoring the concentration of **Disperse Red 50** is crucial for quality control in dyeing processes and for assessing its environmental impact. This application note provides a detailed protocol for the quantitative determination of **Disperse Red 50** concentration using UV-Vis spectrophotometry, a simple, cost-effective, and readily available analytical technique.[4] The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

**Disperse Red 50** is soluble in organic solvents such as acetone and alcohol, but insoluble in water.[5] Therefore, this protocol will utilize acetone as the solvent.

## Principle

The concentration of **Disperse Red 50** in an acetone solution can be determined by measuring its absorbance at the wavelength of maximum absorption ( $\lambda_{max}$ ). A calibration curve is first constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

## Materials and Methods

### Equipment

- UV-Vis Spectrophotometer (double or single beam)
- Analytical balance
- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Quartz or glass cuvettes

### Reagents

- **Disperse Red 50** (analytical standard)
- Acetone (spectroscopic grade)

### Preparation of Standard Solutions

Stock Solution (100 mg/L):

- Accurately weigh 10.0 mg of **Disperse Red 50** analytical standard.
- Transfer the weighed dye into a 100 mL volumetric flask.
- Dissolve the dye in a small amount of spectroscopic grade acetone.
- Once dissolved, fill the flask to the mark with acetone.
- Stopper the flask and invert it several times to ensure homogeneity.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetone in 25 mL volumetric flasks as described in the table below.

Standard	Concentration (mg/L)	Volume of Stock Solution (mL)
1	1.0	0.25
2	2.5	0.625
3	5.0	1.25
4	7.5	1.875
5	10.0	2.50

## Experimental Protocols

### Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

- Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the spectrophotometer to scan a wavelength range from 400 nm to 700 nm.
- Use acetone as the blank to zero the instrument.
- Fill a cuvette with the 5.0 mg/L standard solution of **Disperse Red 50**.
- Place the cuvette in the sample holder and record the absorption spectrum.
- Identify the wavelength at which the maximum absorbance occurs. This is the  $\lambda_{\text{max}}$  for **Disperse Red 50** in acetone.

### Construction of the Calibration Curve

- Set the spectrophotometer to the predetermined  $\lambda_{\text{max}}$ .
- Use acetone to zero the absorbance of the instrument.
- Measure the absorbance of each of the five working standard solutions, starting from the lowest concentration.

- Rinse the cuvette with the next standard solution before filling it for measurement.
- Record the absorbance values for each concentration.
- Plot a graph of absorbance versus concentration (mg/L).
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ). The  $R^2$  value should be  $\geq 0.99$  for a good linear fit.

## Analysis of an Unknown Sample

- Prepare the unknown sample by dissolving it in acetone. If necessary, filter the solution to remove any particulate matter.
- Measure the absorbance of the unknown sample at the  $\lambda_{\text{max}}$ .
- Using the equation of the calibration curve, calculate the concentration of **Disperse Red 50** in the sample.

$$\text{Concentration (mg/L)} = (\text{Absorbance} - \text{y-intercept}) / \text{slope}$$

## Data Presentation

Table 1: Physicochemical Properties of **Disperse Red 50**

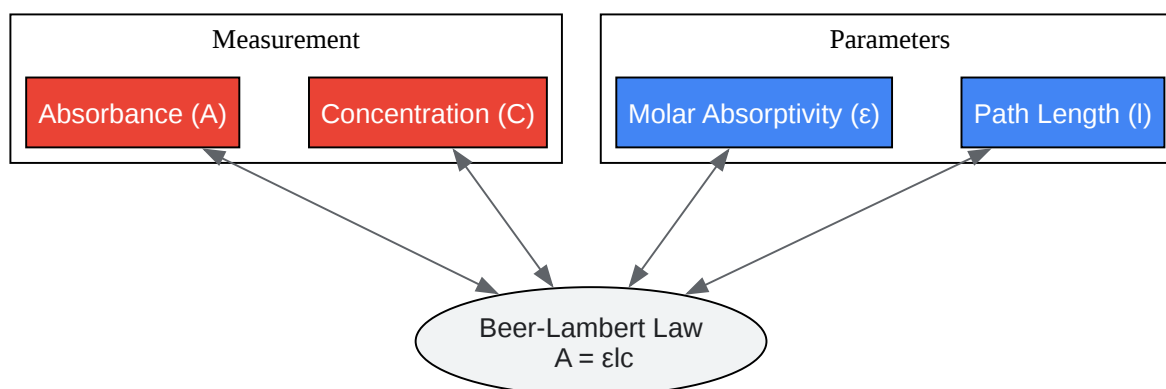
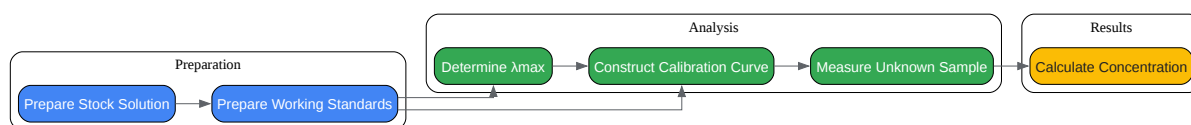
Property	Value
Molecular Formula	$\text{C}_{17}\text{H}_{16}\text{ClN}_5\text{O}_2$ [2][3]
Molecular Weight	357.79 g/mol [2][3]
CAS Number	12223-35-7 [2]
Appearance	Red powder [1]
Solubility	Soluble in acetone and alcohol; Insoluble in water [5]

Table 2: Hypothetical Calibration Curve Data for **Disperse Red 50** in Acetone

Concentration (mg/L)	Absorbance (at $\lambda_{\text{max}}$ )
1.0	0.152
2.5	0.378
5.0	0.755
7.5	1.130
10.0	1.510

Note: This data is for illustrative purposes. Actual absorbance values must be determined experimentally.

## Visualizations



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